molecular formula C21H26ClN3O3S B13431298 Perphenazine Sulfone

Perphenazine Sulfone

Cat. No.: B13431298
M. Wt: 436.0 g/mol
InChI Key: GSQRCUNBKHOUSK-UHFFFAOYSA-N
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Description

Perphenazine Sulfone (this compound N1,N4-Dioxide Dihydrochloride) is a high-purity pharmaceutical reference standard essential for analytical research and development. This compound is critical for studies involving the metabolism of Perphenazine, a typical antipsychotic medication of the piperazinyl phenothiazine class. Perphenazine is extensively metabolized in the liver through various pathways, including sulfoxidation . This Sulfone metabolite serves as a vital reference material for researchers conducting quantitative analysis, method development, and quality control in pharmaceutical testing, supporting accurate and compliant analysis as specified in pharmacopeial monographs. It is presented as a neat solid and is characterized by CAS Number 2732347-57-6 and Molecular Formula C21H26ClN3O5S · 2HCl . This product is intended for research applications only and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H26ClN3O3S

Molecular Weight

436.0 g/mol

IUPAC Name

2-[4-[3-(2-chloro-5,5-dioxophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol

InChI

InChI=1S/C21H26ClN3O3S/c22-17-6-7-21-19(16-17)25(18-4-1-2-5-20(18)29(21,27)28)9-3-8-23-10-12-24(13-11-23)14-15-26/h1-2,4-7,16,26H,3,8-15H2

InChI Key

GSQRCUNBKHOUSK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCN2C3=CC=CC=C3S(=O)(=O)C4=C2C=C(C=C4)Cl)CCO

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Perphenazine Sulfone

Direct Synthesis Pathways for Perphenazine (B1679617) Sulfone

The most common routes to perphenazine sulfone involve direct oxidation methodologies. These can be categorized by the starting material, either perphenazine itself or its partially oxidized form, perphenazine sulfoxide (B87167).

Oxidation of Perphenazine Sulfoxide Precursors

Perphenazine sulfoxide, an active metabolite of perphenazine, serves as a direct precursor for the synthesis of this compound. caymanchem.commedchemexpress.comcaymanchem.com The conversion involves the further oxidation of the sulfoxide group to a sulfone. This sequential oxidation highlights the stepwise nature of the metabolic and synthetic oxidation of perphenazine. vulcanchem.com In vivo, the conversion of sulfoxide to sulfone has been observed, with the sulfone often being the main metabolite detected. nih.gov This metabolic pathway can be mimicked in the laboratory to produce this compound.

Controlled Oxidation of Perphenazine for Sulfone Formation

The direct oxidation of perphenazine to its sulfone is a viable synthetic strategy. vulcanchem.com However, this process requires careful control to avoid the formation of undesired byproducts. The sulfur atom in the phenothiazine (B1677639) ring is susceptible to oxidation, first to a sulfoxide and then to a sulfone. vulcanchem.comnih.govmdpi.com Achieving selective formation of the sulfone often involves using stronger oxidizing agents or harsher reaction conditions compared to those used for sulfoxide synthesis. researchgate.net

Selection of Oxidizing Agents and Reaction Conditions

A variety of oxidizing agents have been employed for the synthesis of phenothiazine sulfones. The choice of agent and the reaction conditions are pivotal in determining the product selectivity and yield.

Common oxidizing agents include:

Hydrogen Peroxide (H₂O₂): In the presence of certain catalysts, hydrogen peroxide can be used for the oxidation of phenothiazines. For instance, chemical methods using hydrogen peroxide and titanosilicate catalysts at an acidic pH can produce sulfoxide intermediates, and further oxidation to the sulfone can be achieved with higher concentrations of H₂O₂. vulcanchem.com However, this can lead to low yields of the sulfone due to competing side reactions. vulcanchem.com

m-Chloroperoxybenzoic Acid (m-CPBA): This reagent is effective for oxidizing phenothiazine derivatives to their corresponding sulfones. rsc.org

Potassium Permanganate (KMnO₄): This strong oxidizing agent has been used for the oxidation of phenothiazines to sulfones. researchgate.net

Hypochlorite (B82951): While hypochlorite in mild alkaline conditions can oxidize thioethers to sulfones, it has also been found that under specific alkaline conditions (pH > 10), it can selectively produce sulfoxides while avoiding sulfone formation. google.com

The reaction conditions, such as temperature, solvent, and pH, are crucial for controlling the oxidation process. For example, the oxidation of some sulfides to sulfones can be controlled by adjusting the reaction temperature. organic-chemistry.org

Oxidizing Agent/MethodPrecursorProductKey ConditionsReference
Hydrogen Peroxide/TitanosilicatePerphenazinePerphenazine Sulfoxide/SulfoneAcidic pH (3.0), elevated H₂O₂ for sulfone vulcanchem.com
m-Chloroperoxybenzoic Acid (m-CPBA)Ferrocene-functionalized PhenothiazinesFerrocene-functionalized Phenothiazine SulfonesExcess m-CPBA rsc.org
Potassium Permanganate (KMnO₄)N-alkylphenothiazinesN-alkylphenothiazine SulfonesNot specified researchgate.net
Electrochemical OxidationPerphenazinePerphenazine Sulfoxide/SulfoneControlled current (e.g., 10 mA/cm²), Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) in acetonitrile (B52724) vulcanchem.com

Alternative Synthetic Routes and Methodological Innovations

Beyond traditional chemical oxidation, alternative and more innovative methods for the synthesis of phenothiazine sulfones are being explored.

Electrochemical Synthesis Approaches for Phenothiazine Sulfones

Electrochemical methods offer a green and controlled approach to the synthesis of phenothiazine sulfones. vulcanchem.comnih.govmdpi.com By applying a controlled electrical current, the sulfur atom in the phenothiazine ring can be sequentially oxidized to the sulfoxide and then to the sulfone. vulcanchem.com This method allows for precise control over the oxidation process by adjusting the applied current, potentially minimizing over-oxidation and the formation of byproducts. mdpi.com

The mechanism involves a one-electron oxidation of the phenothiazine to form a radical cation in a non-anhydrous acetonitrile solvent, with water acting as the oxygen source for the formation of the sulfoxide and sulfone. nih.gov Studies on the electrochemical synthesis of chlorpromazine (B137089) sulfone, a related compound, have demonstrated the feasibility of this approach, although yields can sometimes be modest, highlighting the challenge of controlling overoxidation. vulcanchem.com Recent research has focused on establishing novel and simple electrochemical methodologies for the synthesis of phenothiazine derivatives under mild conditions and at room temperature with high atom economy. researchgate.netresearchgate.net

Catalytic Methods for Selective Sulfone Formation

Catalytic methods are being developed to improve the selectivity of sulfone formation. These methods often employ transition metal catalysts or organocatalysts to direct the oxidation process. For example, niobium carbide has been shown to efficiently catalyze the oxidation of sulfides to sulfones using 30% hydrogen peroxide. organic-chemistry.org Similarly, ferric nitrate (B79036) nonahydrate has been used as a catalyst with oxygen as a green oxidant for the selective oxidation of thioethers. nih.govchemrxiv.org

Purification and Isolation Techniques for Synthetic this compound

The synthesis of this compound, often proceeding through the intermediate perphenazine sulfoxide, necessitates robust purification methods to isolate the desired sulfone from the starting material and other byproducts. chemrxiv.orgmdpi.com The choice of technique is critical for obtaining a compound of high purity, which is essential for its use as an analytical standard or in further studies. The primary methods employed are crystallization and chromatography.

Crystallization: Crystallization is a common and effective method for purifying solid compounds. For phenothiazine derivatives, the selection of an appropriate solvent system is crucial. Studies on the purification of the related perphenazine sulfoxide have utilized an acetone-hexane solvent system to achieve crystallization of the pure compound following extraction. oup.com Another approach noted for the parent compound, perphenazine, involves the use of acetone (B3395972), which has been reported to offer superior impurity solubility compared to ethyl acetate (B1210297), thereby yielding a higher quality product. google.com Given the structural similarities, these solvent systems are highly relevant for the crystallization of this compound. The process typically involves dissolving the crude synthetic product in a suitable hot solvent and allowing it to cool slowly, promoting the formation of pure crystals. Low-temperature crystallization, sometimes below -20°C for extended periods, can also be employed to maximize the yield of the purified product. google.com

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the isolation and purification of phenothiazine metabolites. dss.go.th Its high resolving power allows for the efficient separation of this compound from perphenazine and perphenazine sulfoxide. researchgate.net Reverse-phase HPLC is particularly well-suited for this purpose.

A typical HPLC setup involves a stationary phase, such as a C8 or C18 column, and a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile. researchgate.netnih.gov By carefully controlling the mobile phase composition and flow rate, a clean separation of the components can be achieved. The separated fractions corresponding to this compound can then be collected for further use.

Table 1: Example HPLC Parameters for Phenothiazine Metabolite Separation

Parameter Description Reference
Column C8 or C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm) oup.comresearchgate.net
Mobile Phase Acetonitrile and a buffered aqueous solution (e.g., pH 3.0 acetate or phosphate (B84403) buffer) oup.comresearchgate.net
Detection UV detector, typically set between 229 nm and 256 nm oup.comnih.gov
Flow Rate 1.0 - 2.5 mL/min oup.com

Chemical Derivatization for Enhanced Research Utility

Chemical derivatization of this compound is undertaken not to create new therapeutic agents, but to modify the molecule in ways that facilitate its detection and quantification in complex biological and environmental samples. These modifications are designed to introduce specific properties, such as enhanced spectroscopic signals or isotopic labels, which are invaluable for advanced analytical techniques.

Introduction of Reporter Groups for Spectroscopic Studies

In the context of this compound, the sulfone group (–SO₂) itself acts as a potent intrinsic "reporter group." The transformation of the thioether in the parent perphenazine to a sulfone dramatically alters the electronic structure and polarity of the phenothiazine ring system. mdpi.com This change imparts distinct spectroscopic characteristics that can be used for identification and quantification without the need for attaching external reporter moieties.

The strong electron-withdrawing nature of the sulfone group significantly impacts the signals observed in both infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy: The presence of the sulfone group is unequivocally identified by strong, characteristic absorption bands corresponding to its symmetric and asymmetric stretching vibrations. These are typically observed in the ranges of 1128–1150 cm⁻¹ and 1295–1350 cm⁻¹, respectively. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H-NMR spectra, the sulfone group causes a de-shielding effect on the adjacent aromatic protons of the phenothiazine rings. This results in a downfield shift of their resonance signals compared to the parent compound or the sulfoxide intermediate, providing a clear diagnostic marker for the sulfone. chemrxiv.org

The oxidative derivatization of perphenazine to its sulfoxide or sulfone has been leveraged in spectrophotometric methods. researchgate.netnuph.edu.uadntb.gov.ua The formation of these oxidized species leads to changes in the UV-Vis absorption spectrum, which can be used for quantitative analysis. researchgate.net

Table 2: Spectroscopic Data for the this compound Reporter Group

Spectroscopic Technique Characteristic Feature Approximate Wavenumber/Shift Reference
Infrared (IR) Symmetric S=O Stretch 1128 cm⁻¹ researchgate.net
Infrared (IR) Asymmetric S=O Stretch 1295 cm⁻¹ researchgate.net
¹H-NMR Aromatic Protons Downfield shift due to deshielding chemrxiv.org

Deuteration for Isotopic Labeling and Mass Spectrometry Applications

Isotopic labeling is a powerful technique in analytical chemistry, particularly in quantitative mass spectrometry (MS). The strategy involves replacing one or more atoms in a molecule with their heavier, stable isotopes. d-nb.info For this compound, this is most commonly achieved through deuteration—the replacement of hydrogen (¹H) with deuterium (B1214612) (²H or D).

A deuterated version of this compound serves as an ideal internal standard for LC-MS/MS assays. nih.govnih.gov Because deuterium is a stable, non-radioactive isotope, it is safe to handle and use. d-nb.info The deuterated standard is chemically almost identical to the non-labeled analyte and thus exhibits the same behavior during sample extraction, chromatographic separation, and ionization in the mass spectrometer. However, due to its greater mass, it is easily distinguished from the native compound by the mass analyzer.

By adding a known quantity of the deuterated internal standard to a sample, any loss of analyte during sample preparation or variations in instrument response can be precisely corrected for. This allows for highly accurate and precise quantification of this compound in complex matrices like blood plasma. nih.govnih.gov While the direct synthesis of deuterated this compound is not commonly detailed, the approach involves using deuterated reagents in the synthesis of the perphenazine precursor. google.com

Table 3: Properties of Deuterated vs. Non-Deuterated Perphenazine

Property Perphenazine Deuterated Perphenazine (e.g., Perphenazine-d4)
Purpose Analyte Internal Standard for Mass Spectrometry
Molecular Weight Increases with the number of deuterium atoms Higher than the analyte
Chemical Reactivity Identical for analytical purposes Nearly identical to the analyte
Detection Distinguished by mass-to-charge (m/z) ratio in MS Distinguished by mass-to-charge (m/z) ratio in MS

Formation and Degradation Mechanisms of Perphenazine Sulfone

Chemical Oxidation Pathways Leading to Perphenazine (B1679617) Sulfone

The chemical transformation of perphenazine to perphenazine sulfone involves the oxidation of the sulfide group to a sulfone. This is a two-step process where the initial oxidation yields perphenazine sulfoxide (B87167), which is then further oxidized to this compound.

Various oxidizing agents can facilitate the conversion of perphenazine to its sulfone derivative. Strong oxidants are generally required for the complete oxidation from a sulfide to a sulfone.

Peroxides: Hydrogen peroxide (H₂O₂) is a common oxidant used in the synthesis of sulfones from sulfides. acsgcipr.orgorganic-chemistry.org The reaction is often catalyzed and the conditions can be controlled to favor the formation of either the intermediate sulfoxide or the final sulfone product. organic-chemistry.orgresearchgate.net For instance, the oxidation of aryl methyl sulfides with an equimolar amount of hydrogen peroxide in acetic acid can yield sulfoxides, but may also produce sulfones, particularly at higher temperatures. researchgate.net

Atmospheric Oxygen: While less potent than peroxides, dissolved or atmospheric oxygen can also contribute to the oxidation of phenothiazines, especially over time and under specific environmental conditions. acsgcipr.orgresearchgate.net A kinetic study on the aerial oxidation of perphenazine confirmed that factors operative under normal storage conditions can lead to its degradation. researchgate.net

The rate of chemical oxidation of perphenazine is significantly influenced by various environmental factors.

pH: The pH of the solution can affect the rate of oxidation. Studies on the aerial oxidation of perphenazine have investigated the role of pH as a key factor in its degradation process. researchgate.net

Temperature: Temperature plays a crucial role in oxidation kinetics. Increased temperature generally accelerates the rate of reaction. For example, in the oxidation of aryl methyl sulfides with hydrogen peroxide, higher temperatures (25-30°C) led to the formation of a considerable amount of sulfone, whereas lower temperatures favored the sulfoxide intermediate. researchgate.net

Light: Light can induce or accelerate oxidation reactions. Photochemical degradation pathways are a known concern for phenothiazine (B1677639) derivatives.

The table below summarizes the influence of these parameters on the oxidation of perphenazine.

Environmental ParameterInfluence on Oxidation to SulfoneSupporting Evidence
pHAffects the rate of degradation.Investigated as a key factor in the aerial oxidation of perphenazine. researchgate.net
TemperatureHigher temperatures generally increase the reaction rate and can favor over-oxidation to the sulfone.Studies show increased sulfone formation at higher temperatures during peroxide oxidation. researchgate.net
LightCan accelerate the oxidation process through photochemical reactions.Phenothiazines are known to be susceptible to light-induced degradation.

The oxidation of phenothiazine derivatives like perphenazine at the sulfur atom is understood to proceed through specific mechanistic steps. The process involves the transfer of electrons from the electron-rich sulfur atom.

The proposed mechanism for the oxidation of phenothiazines (PTZ) to their sulfoxide and subsequently to their sulfone metabolites involves the following key steps nih.gov:

Formation of a Radical Cation: The initial step is a one-electron oxidation of the sulfur atom in the phenothiazine ring to form a sulfur-centered radical cation (PTZ•+). chemrxiv.org

Nucleophilic Attack: This radical cation is then subject to nucleophilic attack. In aqueous or non-anhydrous conditions, hydroxide ions can intercept the radical cation. nih.gov

Formation of Sulfoxide: This step leads to the formation of the sulfoxide intermediate (e.g., Perphenazine sulfoxide).

Further Oxidation to Sulfone: The sulfoxide can then undergo a second, analogous oxidation step, where it is further oxidized to the corresponding sulfone. nih.gov The sulfone is generally more stable than the sulfoxide due to the presence of two oxygen atoms bonded to the sulfur. chemrxiv.org

Enzymatic/Biochemical Transformation Mechanisms Leading to this compound (non-clinical, in vitro focus)

In biological systems, the oxidation of perphenazine is primarily a metabolic process carried out by specific enzyme systems, mainly in the liver. drugbank.comnih.govnih.gov This biotransformation is a key pathway for the drug's elimination. mdpi.com

The S-oxidation of perphenazine is catalyzed by two major families of enzymes located in the smooth endoplasmic reticulum of cells. mdpi.com

Cytochrome P450 (CYP) Isoforms: The CYP monooxygenase system plays a central role in the metabolism of most antipsychotic drugs, including perphenazine. mdpi.com These enzymes are involved in various oxidative reactions, including sulfoxidation. mdpi.com For the related phenothiazine drug perazine, studies have shown that CYP1A2 and CYP3A4 are the main isoenzymes responsible for 5-sulphoxidation. nih.gov Other isoforms like CYP2C9, CYP2E1, CYP2C19, and CYP2D6 are also engaged to a lesser degree in this process. nih.gov

Flavin-Containing Monooxygenases (FMOs): FMOs are another important class of enzymes responsible for Phase I oxidative metabolism. optibrium.comoptibrium.com They catalyze N- and S-oxidation for a wide variety of substrates. optibrium.comoptibrium.com FMOs are known to participate in the metabolism of xenobiotics, and their reactions are often considered detoxication pathways. nih.gov Specifically, FMO3 is a key isoform involved in the metabolism of many drugs.

The table below details the primary enzyme systems involved in the S-oxidation of phenothiazines.

Enzyme SystemSpecific Isoform(s) ImplicatedRole in S-Oxidation
Cytochrome P450 (CYP)CYP1A2, CYP3A4, CYP2C19, CYP2D6Catalyzes the sulfoxidation of the phenothiazine ring. mdpi.comnih.gov
Flavin-Containing Monooxygenases (FMO)FMO3Known to catalyze the S-oxidation of various xenobiotics. nih.gov

To identify and characterize the enzymes responsible for perphenazine metabolism, in vitro studies are essential. These studies typically use subcellular fractions from the liver or purified enzymes.

Hepatic Microsomes: Liver microsomes are vesicles derived from the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes like CYPs and FMOs. nih.govresearchgate.net They are a standard tool for studying metabolic stability and identifying the pathways of drug candidates. nih.govresearchgate.net Studies using human liver microsomes (HLM) have been employed to investigate the metabolism of perphenazine and related compounds. nih.govresearchgate.net For example, research on perazine in HLM demonstrated that its sulfoxidation correlated significantly with the activity levels of CYP1A2 and CYP3A4. nih.gov

Recombinant Enzymes: To pinpoint the exact contribution of a specific enzyme isoform, cDNA-expressed enzymes (also known as recombinant or supersomes) are used. nih.gov These systems express a single, purified human CYP or FMO isoform. By incubating perphenazine with a panel of these individual enzymes, researchers can determine which ones are capable of catalyzing its sulfoxidation and can measure their relative activities. nih.gov Such studies have identified that multiple CYP isoforms, including 1A2, 3A4, 2C19, and 2D6, are involved in the metabolism of perphenazine. nih.gov

Substrate Specificity and Kinetic Parameters of this compound Formation in Model Systems

The formation of this compound is a multi-step oxidation process. Perphenazine is first metabolized in the liver, primarily through sulfoxidation, to form perphenazine sulfoxide. nih.govresearchgate.net This reaction is followed by a second oxidation step that converts the sulfoxide to the corresponding sulfone.

While specific kinetic parameters for the enzymatic formation of this compound are not extensively detailed in the available literature, insights can be drawn from model systems studying analogous reactions. For instance, studies on the P450 peroxygenase-catalyzed sulfoxidation of thioanisole demonstrate the enzyme's capacity to produce both a sulfoxide and a sulfone. nih.gov In this model, the kinetic constants for the initial oxidation of thioanisole to its sulfoxide were a kcat of 1549 min-1 and a Km of 4.3 mM. nih.gov The subsequent oxidation of the sulfoxide to the sulfone proceeded at a significantly lower rate, with a kcat of 196 min-1 and a Km of 6.3 mM. nih.gov This eight-fold difference in turnover rate highlights the enzyme's substrate specificity, favoring the initial sulfoxidation over the subsequent formation of the sulfone. nih.gov This suggests that the conversion of perphenazine sulfoxide to this compound in biological systems may also be a rate-limited step compared to the initial formation of the sulfoxide.

Table 1: Kinetic Parameters for Sulfoxidation and Sulfonation in a P450 Model System This table illustrates the kinetic differences between the two oxidation steps in a model system, providing a conceptual framework for the formation of this compound.

Reaction StepSubstrateProductkcat (min-1)Km (mM)
Step 1: SulfoxidationThioanisoleMethyl phenyl sulfoxide15494.3
Step 2: SulfonationMethyl phenyl sulfoxideMethyl phenyl sulfone1966.3

Photodegradation Pathways of Perphenazine and its Sulfoxide Leading to Sulfone

The interaction of phenothiazine derivatives with light is a critical aspect of their stability profile. These compounds are known for their phototoxic properties, which are linked to their photoreactivity. nih.gov

Impact of UV and Visible Light Exposure

Exposure of perphenazine to UV-A radiation is known to induce chemical transformations. nih.govnih.gov Studies evaluating the phototoxic potential of phenothiazines have shown that irradiating perphenazine in an aqueous environment leads to the formation of stable photoproducts. nih.gov This photoreactivity is a key factor in the light-induced degradation of the parent drug. researchgate.net

Identification of Photoproducts and Reaction Intermediates

Contrary to a pathway involving oxidation, research indicates that the primary result of UVA photolysis of perphenazine is dechlorination. nih.govnih.gov In controlled studies, perphenazine yielded a single major photoproduct identified as its dechlorinated derivative. nih.gov This contrasts with other phenothiazines, such as thioridazine, which under similar conditions form products like endocyclic sulfoxide and N-oxide. nih.gov The formation of this compound as a direct photoproduct of perphenazine or its sulfoxide is not supported by these key photodegradation studies.

Photodechlorination and Other Aromatic Transformations

The principal aromatic transformation for perphenazine under UV-A exposure is the cleavage of the carbon-chlorine bond on the phenothiazine ring. nih.govnih.gov This photodechlorination reaction is significant because the resulting dechlorinated photoproduct has been found to retain phototoxic properties, similar to the parent compound. nih.gov This photomutagenic potential in chlorinated phenothiazines is attributed to the formation of a promazyl radical following dechlorination, which can then interact with biological molecules. nih.gov

Thermal Degradation and Stability Profiling of this compound

The thermal stability of pharmaceutical compounds is essential for determining their shelf-life and degradation pathways under various temperature conditions. While specific studies on the thermal degradation profile of isolated this compound are limited, the thermal behavior of the parent compound and related phenothiazine derivatives provides a basis for understanding its likely stability.

Kinetic Studies of Thermal Decomposition

Kinetic studies on the thermal degradation of perphenazine in aqueous solutions have been performed using accelerated testing methods. nih.gov Such studies are designed to determine the reaction order, rate constants, and activation parameters (such as activation energy, E) of the decomposition process. nih.gov By analyzing the degradation at elevated temperatures, it is possible to predict the stability of the compound at lower, ambient temperatures. nih.gov

The stability of various phenothiazine derivatives has been shown to be dependent on the type of substituent at the C2 position of the phenothiazine ring, a relationship that can be described by the Hammett equation. nih.gov Although specific kinetic data for this compound is not available, this methodology provides a robust framework for assessing its thermal stability. For context, studies on other complex molecules like ciprofloxacin have shown decomposition occurring between 280 and 550 °C, with calculated activation energies around 58 kJ/mol, indicating that substantial energy is required for thermal breakdown. mdpi.com

Identification of Thermal Degradation Products

The identification of thermal degradation products is crucial for understanding the stability and degradation pathways of a pharmaceutical compound under heat stress. While specific experimental studies detailing the pyrolysis of this compound are not extensively documented in publicly available literature, its thermal decomposition profile can be inferred from mass spectrometric studies on related phenothiazine sulfones and thermal analyses of its core structural components.

Research into the mass spectrometry of various phenothiazine-S,S-dioxides (sulfones) reveals that their molecular ions are generally more stable than those of the corresponding phenothiazine sulfoxides iaea.org. The primary decomposition pathways observed under mass spectrometric conditions, which involve significant energy input, consist of the elimination of small neutral molecules from the core structure and fragmentation of the N(10)-substituent side chain iaea.org.

The principal degradation routes for the phenothiazine sulfone nucleus involve the loss of oxygen (O), hydroxyl radicals (OH), sulfur monoxide (SO), and sulfur dioxide (SO2) iaea.org. The expulsion of SO2 is a characteristic fragmentation pathway for aromatic sulfones, leading to the formation of a more conjugated system.

The N(10)-alkylpiperazine side chain represents another primary site for thermal cleavage. Studies on the thermal degradation of piperazine (B1678402) and its derivatives show that the ring is susceptible to opening and fragmentation at elevated temperatures researchgate.net. Key degradation products identified in such studies include N-formylpiperazine and N-(2-aminoethyl)piperazine, indicating that the piperazine moiety in this compound is a likely point of decomposition researchgate.net. Therefore, thermal stress is expected to cause fragmentation of this side chain, potentially through cleavage of the propyl linker or decomposition of the piperazine ring itself.

Based on the analysis of these related structures, the thermal degradation of this compound is projected to yield a range of products originating from both the phenothiazine sulfone core and the piperazine side chain.

Table 1: Potential Thermal Degradation Products of this compound

Potential Degradation ProductChemical FormulaLikely OriginSupporting Evidence
Sulfur DioxideSO₂Cleavage of the sulfone group from the phenothiazine ring.Common degradation pathway for aromatic sulfones and observed in mass spectrometry of phenothiazine sulfones iaea.org.
2-chloro-10H-phenothiazine fragmentsC₁₂H₈ClNSLoss of the entire N(10)-side chain.Fragmentation of the N(10)-substituent is a primary decomposition route iaea.org.
Piperazine ring fragments (e.g., N-formylpiperazine derivatives)VariableDecomposition of the N-(2-hydroxyethyl)piperazine moiety.Analogous to identified thermal degradation products of piperazine itself researchgate.net.
De-alk(en)ylated side chain fragmentsVariableCleavage of the C-N or C-C bonds within the propylpiperazine linker.Common fragmentation pattern for N-alkyl substituted compounds under thermal stress.

Advanced Analytical Methodologies for Characterization and Quantification of Perphenazine Sulfone

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone for separating perphenazine (B1679617) sulfone from its parent compound and other related substances. oup.com The choice of technique depends on the required resolution, speed, and the nature of the sample matrix.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography. It utilizes columns packed with smaller particles (typically <2 µm) and operates at higher pressures than conventional HPLC. asiapharmaceutics.info This results in significant improvements in analytical performance.

The primary advantages of UPLC are:

Enhanced Resolution: The smaller particle size leads to higher separation efficiency, resulting in sharper and narrower peaks, which allows for the separation of closely eluting compounds. asiapharmaceutics.infochromatographytoday.com

Increased Speed: The higher efficiency allows for the use of shorter columns and/or higher flow rates, drastically reducing analysis run times. A UPLC-MS/MS method for perphenazine and other antipsychotics achieved a run time of just 1.8 minutes per injection. nih.gov

Improved Sensitivity: The sharper, more concentrated peaks lead to a better signal-to-noise ratio, thereby increasing sensitivity. asiapharmaceutics.info

A UPLC-MS/MS method was developed for the simultaneous determination of five traditional antipsychotics, including perphenazine, in human plasma, demonstrating the speed and sensitivity of the technique. researchgate.net Another method combined two previous assays into one, resulting in a 75% time savings on set-up and a significantly shorter analytical run-time. nih.gov

Table 2: Comparison of HPLC and UPLC Method Parameters for Perphenazine Analysis

ParameterHPLC Method ExampleUPLC Method ExampleReference
Column Type5 µm C18, 125 x 4 mm1.8 µm HSS T3, 50 x 2.1 mm nih.govnih.gov
Elution ModeInverse GradientTimed, Linear Gradient nih.govnih.gov
Run TimeNot specified, but typically longer1.8 minutes nih.gov
DetectionUV at 258 nmTandem Mass Spectrometry (MS/MS) nih.govnih.gov

Gas Chromatography (GC) Applications and Derivatization Strategies

Gas Chromatography (GC) is a powerful separation technique, particularly for volatile and thermally stable compounds. mdpi.com However, direct analysis of compounds like perphenazine sulfone by GC is challenging due to its high molecular weight, polarity (from the sulfoxide (B87167) and hydroxyl groups), and low volatility. dntb.gov.uajfda-online.com

To overcome these limitations, derivatization is often a necessary step. jfda-online.com Derivatization is a chemical reaction that converts the analyte into a product (a derivative) with properties more suitable for GC analysis. jfda-online.com The goals of derivatization for GC are typically to:

Increase volatility and thermal stability.

Improve chromatographic peak shape and resolution.

Enhance detection sensitivity. jfda-online.com

For a compound containing hydroxyl (-OH) and amine groups, common derivatization strategies include:

Silylation: This is one of the most common derivatization techniques, where active hydrogens in the analyte are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. researchgate.net This process reduces the polarity and increases the volatility of the molecule.

Acylation: This involves introducing an acyl group. Reagents like 1-(trifluoroacetyl)imidazole (B74255) (TFAI) can be used to form trifluoroacetyl derivatives, which are often highly volatile and detectable. researchgate.net One study found that derivatization with TFAI offered higher sensitivity and milder reaction conditions compared to silylation for similar compounds. researchgate.net

A GC-mass spectrometric method was developed for the quantification of perphenazine in plasma after solid-phase extraction, demonstrating the feasibility of GC-MS for this class of compounds, though derivatization might be required for the more polar sulfoxide metabolite. researchgate.net In another study, perphenazine was derivatized into its sulfoxide using diperoxyazelaic acid for subsequent spectrophotometric determination, illustrating an oxidative derivatization approach. dntb.gov.ua

Thin-Layer Chromatography (TLC) for Screening and Purity Assessment

Thin-Layer Chromatography (TLC) serves as a fundamental and accessible chromatographic technique for the initial screening and purity assessment of pharmaceutical compounds, including phenothiazine (B1677639) derivatives and their metabolites like this compound. Its application lies in the rapid separation of components within a mixture, allowing for a qualitative evaluation of sample composition and the detection of impurities.

Research involving the separation of phenothiazine derivatives has demonstrated the utility of TLC. For instance, a system utilizing silica (B1680970) gel TLC F₂₅₄ plates with a mobile phase composed of methanol (B129727) and acetone (B3395972) in a 9:1 (v/v) ratio has been successfully employed for the separation of perphenazine from its related compounds, with visualization achieved under UV light at 245 nm. researchgate.net Such methods are crucial in quality control to assess the purity of the active pharmaceutical ingredient and to detect the presence of degradation products or metabolites.

While specific TLC data for this compound is not extensively detailed in the literature, methods developed for its parent drug, Perphenazine, and other phenothiazine sulfoxides provide a strong basis for its analysis. For example, stability studies of perphenazine formulations have shown that the sulfoxide metabolite can form over time, sometimes reaching levels as high as 11% in syrup formulations. oup.com TLC can be adapted as a stability-indicating method to monitor the formation of this compound in drug products. The technique's simplicity and cost-effectiveness make it an ideal tool for routine screening before employing more sophisticated quantitative methods. science.gov

Table 1: Example TLC System for Analysis of Perphenazine and Related Compounds researchgate.net
ParameterCondition
Stationary PhaseSilica gel TLC F₂₅₄ plates
Mobile PhaseMethanol : Acetone (9:1, v/v)
DetectionUV light at 245 nm

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an indispensable tool in pharmaceutical analysis for the definitive identification, structural elucidation, and quantification of drugs and their metabolites, including this compound. When coupled with a separation technique like liquid chromatography (LC), LC-MS provides the high selectivity and sensitivity needed to analyze complex biological matrices. nih.govnih.gov

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

The interface between the liquid chromatograph and the mass spectrometer is the ionization source, which converts molecules from the liquid phase into gas-phase ions. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the two most common sources used for this purpose.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, thermally labile, and large molecules. It generates ions directly from solution, typically by applying a high voltage to a liquid stream, creating an aerosol of charged droplets. This process is highly efficient for molecules that are already charged in solution or are easily ionizable, such as polar compounds. Studies have shown that ESI is particularly sensitive for analyzing anionic compounds like sulfonic acids and other polar molecules. usgs.govresearchgate.net Given that this compound contains a highly polar sulfone (SO₂) group, ESI is the preferred ionization method. nih.govdphen1.com Numerous studies on the analysis of perphenazine and other antipsychotics utilize positive ion ESI to generate protonated molecules [M+H]⁺ for MS analysis. nih.govnih.gov

Atmospheric Pressure Chemical Ionization (APCI) is better suited for less polar and more volatile analytes. In APCI, the sample is first vaporized in a heated nebulizer. The resulting gas-phase solvent and analyte molecules are then ionized by corona discharge, which creates reactant ions that transfer charge to the analyte molecules. While APCI is effective for many neutral and basic pesticides, it is generally less sensitive than ESI for highly polar or ionic compounds. usgs.govresearchgate.net A phenomenon of ionization enhancement has been noted with APCI, in contrast to the ionization suppression often seen with ESI, which can be a factor in method development; however, for a polar metabolite like this compound, ESI remains the more logical choice. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Targeted Quantification

Tandem Mass Spectrometry, or MS/MS, adds another layer of specificity and is the gold standard for quantitative bioanalysis. In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of this compound) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. This process provides a unique fragmentation pattern that serves as a structural fingerprint for the compound.

For quantification, a technique known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) is used. researchgate.net This involves monitoring a specific precursor-to-product ion transition, which dramatically increases sensitivity and selectivity by filtering out background noise. nih.gov For Perphenazine, specific MRM transitions have been established for its quantification in plasma. nih.govresearchgate.net The primary transition is the fragmentation of the precursor ion at m/z 404.19 to a product ion at m/z 143.07. nih.gov A secondary transition to a product ion at m/z 171.11 is also monitored for confirmation. nih.govresearchgate.net

A similar approach would be applied to this compound. Its precursor ion would be selected and fragmented to identify unique, stable product ions. These transitions would then be used to develop a highly selective and sensitive MRM assay for its targeted quantification in various biological samples. This method allows for accurate quantification even at very low concentrations, making it essential for metabolite analysis. nih.govmdpi.com

Table 2: Published UPLC-MS/MS Transitions for Perphenazine Quantification nih.govresearchgate.net
AnalyteIonization ModePrecursor Ion (m/z)Product Ion (m/z) (Transition)Use
PerphenazinePositive ESI404.19143.07Quantification
171.11Confirmation

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the ability to measure the mass-to-charge ratio of an ion with extremely high accuracy, typically to four or five decimal places. bioanalysis-zone.com This capability, known as accurate mass measurement, is a powerful tool for identifying unknown compounds like metabolites. researchgate.net

Unlike nominal mass instruments (e.g., standard quadrupoles) that measure mass as an integer, HRMS instruments (e.g., Time-of-Flight (TOF) or Orbitrap) can distinguish between ions with the same nominal mass but different elemental compositions (isobars). By obtaining an accurate mass measurement for this compound, its elemental formula can be determined with high confidence, which is a critical step in its structural elucidation. nih.gov This technique is especially valuable in metabolite identification studies where reference standards are not available. frontiersin.org The mass accuracy is typically within a few parts per million (ppm), which severely constrains the number of possible elemental formulas for an unknown ion. frontiersin.orggoogleapis.com

Table 3: Theoretical Exact Mass of Perphenazine and this compound
CompoundMolecular FormulaMonoisotopic Mass (Da)Protonated Ion [M+H]⁺Theoretical Exact Mass of [M+H]⁺ (Da)
PerphenazineC₂₁H₂₆ClN₃OS403.1489[C₂₁H₂₇ClN₃OS]⁺404.1567
This compoundC₂₁H₂₆ClN₃O₃S435.1384[C₂₁H₂₇ClN₃O₃S]⁺436.1462

Ion Mobility Mass Spectrometry (IM-MS) for Conformational Analysis

Ion Mobility Mass Spectrometry (IM-MS) is an advanced analytical technique that adds another dimension of separation to mass spectrometry. In addition to separating ions by their mass-to-charge ratio, IM-MS separates them based on their size, shape, and charge, a property known as their rotationally averaged collision cross-section (CCS). nih.govinstruct-eric.org

This technique has the potential to provide unique insights into the structure of this compound. IM-MS can separate isomeric compounds that have the same mass but different three-dimensional shapes. nih.gov For instance, if oxidation of perphenazine occurred on a different part of the molecule, the resulting isomer would be indistinguishable from this compound by mass alone but could potentially be separated by ion mobility.

Furthermore, IM-MS provides direct information on the conformation of a molecule in the gas phase. instruct-eric.org While primarily used for large biomolecules, it can also be applied to small molecules to study their structural properties. chemrxiv.orgnih.gov Although specific research applying IM-MS to this compound has not been reported, the technique offers a promising avenue for advanced structural characterization, helping to resolve ambiguities that may not be solvable by MS or NMR alone.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. libretexts.orglibretexts.org It provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. neu.edu.tr While MS techniques can provide an elemental formula and fragmentation data, NMR provides the precise connectivity of atoms, making it the ultimate tool for assigning the exact structure of a metabolite like this compound.

The formation of this compound from Perphenazine involves the oxidation of the sulfur atom in the phenothiazine ring system to a sulfone (R-SO₂-R). This chemical transformation induces significant changes in the local electronic environment, which are readily observable in an NMR spectrum.

In a ¹H NMR spectrum, the protons on the carbon atoms adjacent (alpha) to the newly formed sulfone group would experience a substantial downfield shift (to a higher ppm value). This is due to the strong electron-withdrawing nature of the two oxygen atoms, which "deshields" the nearby protons, causing them to resonate at a lower applied magnetic field. Similarly, in the ¹³C NMR spectrum, the alpha carbons would also be significantly shifted downfield. By comparing the NMR spectra of Perphenazine and its sulfone metabolite, the precise location of the oxidation can be unequivocally confirmed. The use of an internal standard like Tetramethylsilane (B1202638) (TMS) provides a reference point (0 ppm) for the chemical shifts. savemyexams.com

Table 4: Hypothetical ¹H NMR Chemical Shift Changes Expected for Protons on the Phenothiazine Ring Upon Oxidation of Perphenazine to this compound
Proton LocationExpected Change in Chemical Shift (δ, ppm)Reason
Protons α to the sulfur atomSignificant downfield shift (e.g., +0.5 to +1.0 ppm)Strong deshielding effect from the highly electronegative oxygen atoms of the sulfone group.
Protons β to the sulfur atomModerate downfield shiftWeaker, but still present, inductive electron-withdrawing effect.
Protons on the piperazine (B1678402) side chainMinimal to no changeThese protons are distant from the site of oxidation.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and Raman spectroscopy, provides information about the vibrational modes of molecules. These techniques are highly effective for identifying specific functional groups and generating a unique molecular "fingerprint."

FT-IR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. pressbooks.pubmdpi.com For this compound, the most characteristic feature in its FT-IR spectrum is the presence of strong absorption bands corresponding to the sulfone group.

Specifically, strong symmetric and asymmetric S=O stretching vibrations are expected to appear. vulcanchem.com In the analogous chlorpromazine (B137089) sulfone, these stretches are observed at 1128 cm⁻¹ and 1295 cm⁻¹, respectively. vulcanchem.com The presence of these intense bands provides clear evidence for the oxidation of the sulfur atom to a sulfone. Other characteristic bands for the aromatic rings, C-N bonds, and the hydroxyl group of the side chain would also be present.

Table 2: Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Sulfone (S=O)Asymmetric Stretch~1295 vulcanchem.com
Sulfone (S=O)Symmetric Stretch~1128 vulcanchem.com
C-H (Aromatic)Stretch>3000
C=C (Aromatic)Stretch~1600-1450
C-NStretch~1350-1000
O-HStretch (Alcohol)~3500-3200 (broad)

Raman spectroscopy offers complementary information to FT-IR and is particularly useful for generating a unique molecular fingerprint of a compound. researchgate.netubiquitypress.com This technique relies on the inelastic scattering of monochromatic light from a laser source. nih.gov The resulting Raman spectrum provides a detailed pattern of vibrational modes that is highly specific to the molecule's structure. spectroscopyonline.com

While specific Raman data for this compound is not widely published, the technique is well-suited for its analysis. The symmetric vibrations of the phenothiazine ring system and the sulfone group are expected to produce strong Raman signals. Raman spectroscopy can be used for both qualitative identification and quantitative analysis, and its ability to be used with aqueous samples makes it advantageous for certain applications. semi.ac.cn

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Purity Assessment

UV-Vis spectroscopy is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. nih.gov

Perphenazine and its metabolites, including the sulfone, possess a phenothiazine chromophore that gives rise to characteristic UV absorption spectra. nuph.edu.ua The oxidation of the sulfur atom to a sulfone alters the electronic structure of the phenothiazine ring system, leading to shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε) compared to the parent compound. nipne.ro

For instance, studies on the S-oxidation product of perphenazine, the sulfoxide, show a distinct UV spectrum compared to perphenazine itself. researchgate.net Research on perphenazine sulfoxide has shown a molar absorptivity of 5.45 x 10³ L·mol⁻¹·cm⁻¹ at 342 nm. nuph.edu.ua While specific data for this compound is limited, it is expected to have its own characteristic λmax and molar absorptivity values.

A spectrophotometric method for the determination of perphenazine as its sulfoxide has been developed, with a linear concentration range of 1–40 µg/mL. researchgate.net This indicates the potential for developing a similar quantitative UV-Vis method for this compound. The determination of the specific λmax and molar absorptivity for this compound is essential for developing a validated analytical method for its quantification and for assessing the purity of samples.

Quantitative Spectrophotometric Methods

Spectrophotometry offers a valuable tool for the quantification of phenothiazine derivatives and their metabolites, including this compound. These methods are often based on the inherent ultraviolet (UV) absorbance of the compounds or involve a chemical reaction to produce a chromophore that can be measured.

Direct UV spectrophotometry can be employed for the quantification of phenothiazine derivatives; however, it may lack specificity, especially in complex mixtures where other substances absorb in the same UV region. nuph.edu.ua To enhance selectivity, derivative spectrophotometry can be utilized. This technique involves calculating the first or higher-order derivative of the absorbance spectrum, which can help to resolve overlapping spectral bands from different compounds. For instance, a first-order derivative has been used for the determination of promazine (B1679182) hydrochloride, while a third-derivative spectrum was applied for its sulfoxide metabolite. nuph.edu.ua

A common strategy to improve the spectrophotometric determination of phenothiazines is through oxidative derivatization. researchgate.netnuph.edu.uadntb.gov.ua Oxidizing agents can convert the parent phenothiazine into its corresponding sulfoxide, which often exhibits distinct spectrophotometric properties. nuph.edu.uaresearchgate.netnuph.edu.uadntb.gov.uaresearchgate.net For example, diperoxyazelaic acid has been used as a derivatizing agent for perphenazine, yielding its sulfoxide, which can then be quantified spectrophotometrically. researchgate.netnuph.edu.uadntb.gov.ua This indirect method has been shown to be robust and selective, allowing for the determination of perphenazine in the concentration range of 1–40 µg/mL with a limit of quantification (LOQ) of 3.3 µg/mL. researchgate.netnuph.edu.uadntb.gov.uaresearchgate.net Another approach involves the use of potassium ferricyanide–Fe(III) as a detection system, which has been successfully applied to determine perphenazine in pharmaceutical and serum samples with a detection limit of 0.049 μg/mL. researchgate.net

Difference spectrophotometry is another technique that has been described for the rapid determination of phenothiazine drugs. This method is based on measuring the absorbance of the sulfoxide derivative relative to the underivatized drug. nuph.edu.ua

The following table summarizes key parameters of a quantitative spectrophotometric method for a related phenothiazine sulfoxide:

ParameterValueReference
AnalytePerphenazine Sulfoxide (via Perphenazine) researchgate.net
Derivatizing AgentDiperoxyazelaic Acid researchgate.net
Detection Wavelength342 nm nuph.edu.ua
Concentration Range1-40 µg/mL researchgate.netnuph.edu.uadntb.gov.uaresearchgate.net
Molar Absorptivity5.45 x 10³ L·mol⁻¹·cm⁻¹ nuph.edu.ua
Limit of Quantification (LOQ)3.3 µg/mL researchgate.netnuph.edu.uadntb.gov.uaresearchgate.net
Relative Standard Deviation (RSD)2.00% researchgate.netnuph.edu.uadntb.gov.ua

Sample Preparation Strategies for Diverse Matrices (excluding human clinical samples for therapeutic monitoring)

Effective sample preparation is a critical step in the analytical workflow to isolate and concentrate this compound from various matrices, such as in vitro media or synthetic mixtures, and to remove potential interferences.

Liquid-Liquid Extraction (LLE) is a conventional and widely used technique for the extraction of phenothiazines and their metabolites. researchgate.netresearchgate.net This method involves partitioning the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The choice of organic solvent is crucial for efficient extraction. For instance, a mixture of ethyl acetate (B1210297) and methyl tert-butyl ether (2:3 v/v) has been used for the extraction of several traditional antipsychotics, including perphenazine. researchgate.netresearchgate.net

Solid-Phase Extraction (SPE) has emerged as a popular alternative to LLE, offering advantages such as reduced solvent consumption, higher recovery, and the potential for automation. researchgate.netnih.govmdpi.com SPE utilizes a solid sorbent material packed into a cartridge or disk to retain the analyte of interest from the sample matrix. The analyte is then eluted with a small volume of an appropriate solvent.

Various sorbent materials are available for SPE, with C18 (octadecylsilane) bonded silica being a common choice for the extraction of moderately nonpolar compounds like perphenazine and its metabolites. researchgate.netnih.gov A study on the extraction of perphenazine from serum utilized a C18 silica gel sorbent, with subsequent elution using methanol. researchgate.net Another automated SPE method for perphenazine and other antipsychotics employed C2 (ethylsilane) extraction columns. nih.gov

Miniaturized versions of SPE, such as Microextraction by Packed Sorbent (MEPS) , have also been developed. MEPS is a miniaturized SPE technique that uses a small amount of sorbent packed into a syringe. It is considered a simpler and more environmentally friendly approach. nih.govrcaap.pt

The following table provides an overview of extraction techniques applied to perphenazine and its metabolites from non-clinical or unspecified matrices:

Extraction TechniqueSorbent/Solvent SystemAnalyte(s)RecoveryReference
Liquid-Liquid ExtractionEthyl acetate/methyl tert-butyl ether (2:3 v/v)Perphenazine and other antipsychotics70-109% researchgate.net
Solid-Phase ExtractionC18 silica gel/methanolPerphenazine- researchgate.net
Automated Solid-Phase ExtractionIsolute C2 (EC)/acetonitrile-methanol-ammonium acetate bufferPerphenazine, Haloperidol, Zuclopenthixol- nih.gov
High-Performance Liquid ChromatographyNucleosil 5-μm C18 columnPerphenazine Sulfoxide68±6.4% capes.gov.br

Matrix effects refer to the alteration of the analytical signal of a target analyte due to the presence of other components in the sample matrix. researchgate.net In the context of analyzing this compound in in vitro media or synthetic mixtures, various components can interfere with the measurement, leading to either suppression or enhancement of the signal.

In chromatographic methods coupled with mass spectrometry (LC-MS), matrix effects are a significant concern. researchgate.net Components of in vitro culture media, such as salts, amino acids, and proteins, can co-elute with the analyte and affect its ionization efficiency in the mass spectrometer's source. researchgate.net Similarly, in synthetic mixtures, the presence of other compounds, even at low concentrations, can lead to inaccurate quantification.

To mitigate matrix effects, several strategies can be employed:

Effective Sample Preparation: Thorough cleanup of the sample using techniques like SPE can remove a significant portion of interfering matrix components. researchgate.net

Use of an Internal Standard: An internal standard, a compound with similar physicochemical properties to the analyte, is added to both the standards and the samples. Any signal suppression or enhancement affecting the analyte will likely affect the internal standard similarly, allowing for correction. Isotope-labeled internal standards are considered the gold standard for correcting matrix effects in LC-MS analysis. researchgate.net

Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that is identical to the sample matrix. This helps to compensate for the matrix effects as the standards and samples will be affected similarly. researchgate.net

For instance, in the analysis of antipsychotic drugs, protein precipitation with acetonitrile (B52724) is a common sample preparation step, but it may not eliminate all matrix components. researchgate.net Therefore, a thorough investigation of matrix effects is crucial during method validation. Studies have reported mean percentage recovery for matrix effects in the range of 85.94–97.62% for certain pharmaceutical compounds after implementing appropriate extraction techniques. researchgate.net

Theoretical and Computational Chemistry of Perphenazine Sulfone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular attributes, from the ground-state geometry to spectroscopic signatures.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for a molecule the size of Perphenazine (B1679617) Sulfone. DFT methods are used to determine the most stable three-dimensional arrangement of atoms (geometry optimization) by finding the minimum energy on the potential energy surface. arxiv.org

In a typical DFT study of Perphenazine Sulfone, the geometry would be optimized using a functional like B3LYP or a long-range corrected functional such as wB97XD, which has shown success for other sulfone-containing molecules. researchgate.netysu.am These functionals are paired with a basis set, for instance, 6-311++G(d,p), which provides a flexible description of the electron distribution. scribd.comcjpas.net The process involves iteratively calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. nih.gov A subsequent frequency calculation confirms that this structure is a true minimum, characterized by the absence of imaginary frequencies. gaussian.comopenmopac.net

The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles. For this compound, particular attention would be paid to the geometry of the phenothiazine (B1677639) ring, the S-C and S=O bond lengths of the sulfone group, and the conformation of the piperazinepropyl side chain. The total electronic energy calculated for this optimized structure is a critical parameter for assessing its stability relative to other isomers or related compounds.

Table 1: Illustrative DFT-Calculated Parameters for a Sulfone Moiety (Note: This table presents typical data for a generic aryl sulfone, as specific published data for this compound is not available. The values are for illustrative purposes.)

ParameterFunctional/Basis SetCalculated Value
Bond Length
S=OwB97XD/6-311++G(2df,2pd)~1.45 Å
C-SwB97XD/6-311++G(2df,2pd)~1.78 Å
Bond Angle
O=S=OwB97XD/6-311++G(2df,2pd)~119.5°
C-S-CwB97XD/6-311++G(2df,2pd)~104.0°
Total Energy B3LYP/6-311++G**Molecule-specific (a.u.)

This interactive table demonstrates the type of data obtained from DFT calculations. Values are representative of aryl sulfones.

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory, offer a higher level of theory. arxiv.org While computationally more demanding than DFT, they are often used to predict electronic properties with high accuracy. cjpas.netarxiv.org

Molecular polarizability (α) describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. uniss.it This property is crucial for understanding intermolecular interactions. Ab initio methods can compute the components of the polarizability tensor, providing detailed insight into the molecule's response to an electric field. cjpas.netnih.gov For large molecules, these properties are often calculated using a finite field method, where a small electric field is applied, and the resulting change in energy or dipole moment is used to determine the polarizability. nih.gov

Table 2: Example of Predicted Electronic Properties via Ab Initio Methods (Note: Data is illustrative, based on calculations for similarly complex organic molecules.)

PropertyMethod/Basis SetPredicted Value
Dipole Moment (µ)HF/6-311G(d,p)~ 5-7 Debye
Average Polarizability (α)MP2/aug-cc-pVDZ~ 40-50 ų
Anisotropy of PolarizabilityMP2/aug-cc-pVDZ~ 20-30 ų

This interactive table shows representative electronic properties that can be predicted. The values are estimations for a molecule of this type.

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for understanding chemical reactivity and electronic transitions. imperial.ac.uk The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pku.edu.cn The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity and stability. ajchem-a.com A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com For this compound, the introduction of the electron-withdrawing sulfone group (SO₂) in place of the sulfur atom in the parent phenothiazine is expected to significantly lower the energy of the HOMO and alter the HOMO-LUMO gap, thereby modifying its electronic properties and reactivity compared to Perphenazine or Perphenazine Sulfoxide (B87167). science.gov Analysis of the spatial distribution of these orbitals reveals the likely sites for nucleophilic and electrophilic attack. researchgate.net

Table 3: Conceptual Frontier Molecular Orbital Analysis for this compound

Molecular OrbitalEnergy (eV)Description
LUMO+1> -1.5Unoccupied orbital, potential acceptor site
LUMO~ -1.5 to -2.0Primarily located on the phenothiazine ring system, influenced by the sulfone group. Represents the primary electron acceptor region.
HOMO-LUMO Gap (ΔE) ~ 3.5 to 4.5 eV Indicates high kinetic stability.
HOMO~ -5.5 to -6.5Delocalized over the electron-rich phenothiazine core, with significant contribution from the nitrogen atom. Represents the primary electron donor region.
HOMO-1< -6.5Deeper occupied orbital, also on the phenothiazine core

This interactive table provides a conceptual overview of FMO energies. The values are theoretical estimates based on related structures.

Computational methods are widely used to predict various spectroscopic data, which aids in the interpretation of experimental results and structural elucidation.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. chemaxon.com This is typically done using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. liverpool.ac.uk The calculated magnetic shielding tensors are converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). chemaxon.com Such predictions are invaluable for assigning peaks in an experimental spectrum, especially for a complex structure with many non-equivalent protons and carbons. nih.govnih.gov

Vibrational Frequencies: The simulation of infrared (IR) and Raman spectra is achieved by calculating the harmonic vibrational frequencies. scribd.com This is done by computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix) at the optimized geometry. openmopac.netfaccts.de The resulting frequencies correspond to the normal modes of vibration. readthedocs.io For this compound, this analysis would clearly identify the characteristic symmetric and asymmetric stretching frequencies of the S=O bonds in the sulfone group, which are typically very strong in an IR spectrum and appear in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions, respectively.

UV-Vis Spectra: The prediction of electronic absorption spectra (UV-Vis) is performed using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. stackexchange.com The results provide the absorption maxima (λ_max) and oscillator strengths, which correspond to the intensity of the absorption bands. Oxidation of the phenothiazine sulfur to a sulfone interrupts the conjugation across the central ring, which would be predicted to cause a significant blue shift (hypsochromic shift) in the main absorption bands compared to the parent compound, Perphenazine. researchgate.netresearchgate.net

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides deep insight into electronic structure, molecular modeling and dynamics simulations are essential for exploring the conformational flexibility and behavior of molecules over time.

This compound is a highly flexible molecule due to its propyl side chain and the non-planar nature of the phenothiazine and piperazine (B1678402) rings. Conformational analysis is the systematic study of the different spatial arrangements (conformers) the molecule can adopt and their relative energies. ysu.am

This analysis begins by systematically rotating the rotatable bonds in the molecule to generate a wide range of possible conformations. The energy of each conformation is then calculated, often using a computationally less expensive method initially, followed by full DFT optimization for the low-energy candidates. researchgate.net This process maps out the potential energy surface (PES) of the molecule. researchgate.net

The results can be visualized as a conformational energy landscape, a plot that shows the energy of the molecule as a function of one or more key dihedral angles or other geometric parameters. biorxiv.orgnih.gov These landscapes reveal the lowest-energy (most stable) conformations, the energy barriers between them, and the pathways for conformational change. chemrxiv.org For this compound, this analysis would be critical for understanding which three-dimensional shape it is most likely to adopt, a key determinant of its interactions with biological targets.

Intermolecular Interactions in Solvent Systems (excluding biological binding)

The solubility and stability of a drug substance are critically influenced by the intermolecular interactions between the solute and the solvent molecules. Computational methods, such as molecular dynamics (MD) simulations and quantum mechanical calculations, provide valuable insights into these interactions at a molecular level.

Studies on related sulfonamide and phenothiazine compounds reveal the importance of hydrogen bonds and π-π stacking interactions in their crystal structures and solvation behavior. nih.gov For instance, in sulfonamides, strong intermolecular hydrogen bonds and π-π interactions are the primary forces governing their crystal packing. nih.gov Similarly, for phenothiazine derivatives, the oxidation of the sulfur atom to a sulfone significantly alters the electron distribution, which in turn affects its intermolecular interactions. mdpi.com The sulfone group acts as an electron-withdrawing group, which can influence the hydrogen bonding capacity and π-π stacking of the phenothiazine ring system. mdpi.com

Molecular dynamics simulations can be employed to study the solvation of this compound in various solvent systems. By analyzing the radial distribution functions (RDFs) and calculating the solvation free energy, it is possible to understand the solubility behavior in different solvents. For example, studies on the parent compound, perphenazine, have utilized MD simulations to investigate solute-solvent interactions and their effect on solubility in various organic solvents. researchgate.netresearchgate.net These studies have shown that the solubility is influenced by factors such as solvent polarity, molecular size, and the ability to form hydrogen bonds. researchgate.net

The COSMO-RS (Conductor-like Screening Model for Real Solvents) is another powerful computational tool that can predict thermodynamic properties, including solubility, based on the molecular surface polarities. mdpi.commdpi.com This method can calculate the chemical potential of a solute in a solvent and thus predict its solubility. Such computational approaches can be used to screen for optimal solvent systems for this compound, which is crucial for its formulation and processing.

Interactive Table: Predicted Solubility of a Model Sulfonamide in Various Solvents using a Computational Approach.

Reaction Mechanism Elucidation through Computational Approaches

Modeling Oxidation Pathways and Transition States

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions, including the oxidation of phenothiazines to their sulfoxide and sulfone metabolites. The oxidation of the sulfur atom in the phenothiazine ring is a key metabolic and degradation pathway. nih.govnih.govmdpi.com

The oxidation of phenothiazine derivatives generally proceeds through a stepwise mechanism. The initial oxidation of the sulfur atom leads to the formation of a sulfoxide, which can be further oxidized to the corresponding sulfone. nih.govljmu.ac.uk Density Functional Theory (DFT) calculations can be used to model these oxidation pathways. By calculating the geometries of the reactants, intermediates, transition states, and products, a detailed picture of the reaction mechanism can be obtained.

For phenothiazine derivatives, the oxidation at the sulfur atom is generally more favorable than at the nitrogen atom of the side chain. nih.gov The proposed mechanism for the formation of the sulfoxide and sulfone often involves a radical cation intermediate. nih.govbham.ac.uk Computational studies can help to determine the relative energies of these intermediates and the activation barriers for the different oxidation steps. This information is valuable for understanding the factors that control the rate and selectivity of the oxidation process. Studies on related phenothiazine compounds have utilized DFT to analyze frontier molecular orbitals (HOMO and LUMO) to understand their redox properties. rsc.orgrsc.org

Energetic Profiles of Degradation Reactions

The degradation of perphenazine, including the formation of this compound, can be initiated by factors such as light and oxidizing agents. researchgate.netnih.gov Perphenazine sulfoxide has been identified as a major degradation product in the presence of dilute peroxide solutions. researchgate.net Further oxidation leads to the formation of the sulfone. ljmu.ac.uk

Computational methods can be used to calculate the energetic profiles of these degradation reactions. By determining the reaction energies and activation barriers, it is possible to predict the most likely degradation pathways under different conditions. For example, Time-Dependent Density Functional Theory (TD-DFT) can be used to study photodegradation processes by simulating the absorption of light and the subsequent electronic transitions that can lead to bond cleavage and the formation of degradation products. researchgate.net

The degradation of phenothiazines can also involve other reactions, such as N-dealkylation and hydroxylation. nih.gov Computational modeling can help to assess the relative likelihood of these different degradation pathways by comparing their energetic profiles. This knowledge is essential for developing strategies to improve the stability of perphenazine formulations.

Interactive Table: Calculated Relative Energies for the Oxidation of a Model Phenothiazine.

Perphenazine Sulfone As an Analytical Reference Standard and Impurity

Role as an Impurity in Perphenazine (B1679617) Drug Substance and Formulations

Perphenazine Sulfone, chemically known as 2-chloro-10-[3-(4-(2-hydroxyethyl)piperazin-1-yl)propyl]-10H-phenothiazine-5,5-dioxide, is an oxidation product of Perphenazine. vulcanchem.com The formation of this impurity is a multi-step process. The sulfur atom in the phenothiazine (B1677639) ring of Perphenazine is susceptible to oxidation, initially forming an intermediate, Perphenazine Sulfoxide (B87167). nih.govresearchgate.netchemrxiv.org Further oxidation of the sulfoxide leads to the formation of this compound. vulcanchem.comnih.gov

This oxidation can occur during the synthesis of the drug substance or as a degradation process in the finished pharmaceutical formulation, particularly in liquid dosage forms which are more prone to oxidation. oup.com While Perphenazine Sulfoxide is a well-documented metabolite and primary oxidation product, this compound represents a higher oxidation state and is considered a potential degradation impurity. oup.comnih.govcaymanchem.comdrugbank.com The conversion of the thioether group to a sulfone moiety significantly increases the compound's polarity. vulcanchem.com

Table 1: Chemical Identity of Perphenazine and Its Oxidation Impurities

Compound IUPAC Name Molecular Formula Molecular Weight (g/mol) Sulfur Oxidation State
Perphenazine 2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol C₂₁H₂₆ClN₃OS 403.97 +2 (Sulfide)
Perphenazine Sulfoxide 2-chloro-10-(3-(4-(2-hydroxyethyl)piperazin-1-yl)propyl)-10H-phenothiazine 5-oxide C₂₁H₂₆ClN₃O₂S 419.97 +4 (Sulfoxide)
This compound 2-chloro-10-[3-(4-(2-hydroxyethyl)piperazin-1-yl)propyl]-10H-phenothiazine-5,5-dioxide C₂₁H₂₆ClN₃O₃S 435.97 +6 (Sulfone)

Data sourced from references vulcanchem.comnih.govpharmaffiliates.comsimsonpharma.com.

Impurity profiling is a critical aspect of pharmaceutical development and manufacturing to ensure the quality and safety of the final product. High-performance liquid chromatography (HPLC) is the most common technique used to detect, separate, and quantify impurities like this compound in the drug substance and formulations. researchgate.netresearchgate.net

Control over the formation of this compound is achieved through carefully managed manufacturing processes and storage conditions. researchgate.net Key strategies include:

Control of Oxidizing Agents: The formation of the sulfone can be driven by chemical oxidants like hydrogen peroxide. vulcanchem.com Controlling the concentration of such agents and the reaction time during synthesis is crucial to prevent over-oxidation of the sulfoxide intermediate. vulcanchem.com

Process Parameter Optimization: Reaction conditions are controlled during manufacturing to ensure the process yields Perphenazine with high purity and minimal side reactions, thereby limiting the formation of oxidation products. researchgate.net

Appropriate Packaging and Storage: Since oxidation can be a degradation pathway, finished products are stored in tight, light-resistant containers to minimize exposure to factors that could accelerate impurity formation. pharmacopeia.cn

Use of Antioxidants: In some formulations, particularly liquids, antioxidants may be included to inhibit oxidative degradation.

Global pharmacopoeias, including the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP), establish standards to control impurities in pharmaceutical products. These monographs provide tests for related substances and specify acceptance criteria. sigmaaldrich.comsigmaaldrich.com

For Perphenazine, the USP provides a specific test for the "Limit of perphenazine sulfoxide" in its Oral Solution monograph, setting the maximum allowable limit at not more than 5.0%. uspbpep.com While a specific limit for this compound is not explicitly stated in the searched pharmacopoeial documents, its presence is controlled under general clauses for impurities. For instance, the British Pharmacopoeia (BP) sets a general limit of 0.5% for any single impurity in Perphenazine raw material and formulations. oup.com Therefore, this compound would be limited by such "unspecified" or "any other" impurity thresholds.

To ensure compliance, pharmacopoeias provide official reference standards. The USP and EP both offer reference standards for Perphenazine and Perphenazine Sulfoxide, which are used for system suitability, identification, and quantification in the official tests. pharmacopeia.cnsigmaaldrich.comsigmaaldrich.comusp.org

Development and Validation of Analytical Reference Standards

The accurate detection and quantification of impurities are impossible without pure analytical reference standards. A reference standard for this compound is essential for validating analytical methods and for its use as a comparator in routine quality control testing. vulcanchem.com

The development of such a standard involves its synthesis, often through controlled oxidation of Perphenazine. vulcanchem.comnih.gov Methods like electrochemical oxidation or chemical oxidation with potent agents can be employed to convert Perphenazine first to the sulfoxide and then to the sulfone. vulcanchem.comchemrxiv.org Following synthesis, the material undergoes extensive purification and characterization to establish its identity and purity. Reference standards for Perphenazine degradation products, including complex forms like this compound N1,N4-Dioxide Dihydrochloride, are available from specialized suppliers for analytical use. lgcstandards.com

For use in a regulated pharmaceutical environment, reference standards must be of high quality and come with documentation supporting their fitness for purpose. Certified Reference Materials (CRMs) are considered the gold standard. sigmaaldrich.com

Certification: CRMs are produced and certified in facilities accredited to international standards such as ISO 17034 (General requirements for the competence of reference material producers) and ISO/IEC 17025 (General requirements for the competence of testing and calibration laboratories). sigmaaldrich.comsigmaaldrich.com This ensures that the material's property values (e.g., purity) are accurate and have a stated measurement uncertainty.

Traceability: The certified value of a CRM is metrologically traceable to the International System of Units (SI). sigmaaldrich.com Pharmaceutical secondary standards offer traceability to the primary standards issued by pharmacopoeias like the USP, EP, and BP. sigmaaldrich.com This unbroken chain of comparisons is fundamental to ensuring that analytical results are reliable and comparable across different laboratories and regions.

The this compound reference standard is a critical tool used in various laboratory settings.

Quality Control (QC) Laboratories: In pharmaceutical manufacturing, the standard is used for the routine quality control of Perphenazine drug substance and drug products. sigmaaldrich.com Its primary applications include impurity identification (by comparing retention times in chromatography) and quantification (by using the standard to create a calibration curve).

Analytical Development: During the development and validation of new analytical methods, the reference standard is used to prove the method's specificity, linearity, accuracy, and precision for quantifying the sulfone impurity. synzeal.com

Research Laboratories: this compound standards are used as metabolic reference materials in pharmacokinetic studies to understand the oxidative metabolism of Perphenazine in vivo. vulcanchem.com

Chromatographic Purity and Impurity Quantification in Perphenazine Preparations

Chromatographic methods, particularly reversed-phase high-performance liquid chromatography (RP-HPLC), are the definitive techniques for assessing the purity of Perphenazine and quantifying impurities like this compound. vulcanchem.com

The structural difference between Perphenazine, its sulfoxide, and its sulfone leads to differences in their physicochemical properties, which allows for their chromatographic separation. The addition of highly polar sulfone (SO₂) group makes this compound more polar than both the parent drug and the sulfoxide intermediate. vulcanchem.com In a typical RP-HPLC setup, this increased polarity results in a shorter retention time on the non-polar stationary phase compared to Perphenazine, though specific conditions can alter elution order. One study noted a retention time of 12.3 minutes for the sulfone versus 9.8 minutes for perphenazine under specific conditions, indicating the profound impact of the mobile and stationary phases on separation. vulcanchem.com

The identity of the separated impurity peak can be confirmed by comparing its retention time to that of a qualified reference standard and by using spectroscopic techniques for structural elucidation.

Table 2: Example Analytical Methods for Perphenazine and Its Oxidation Products

Technique Method Details Application Reference

| HPLC | Column: C18 reverse-phase (150 × 4.6 mm, 5 μm) Mobile Phase: Acetonitrile (B52724):phosphate (B84403) buffer (pH 3.0) (65:35) | Detection of this compound | vulcanchem.com | | HPLC | Column: Nitrile bonded phase (150 x 4.6 mm, 5 µm) Mobile Phase: Methanol (B129727), acetonitrile, sodium acetate (B1210297) Detection: UV at 229 nm | Determination of Perphenazine and Perphenazine Sulfoxide in dosage forms | oup.com | | LC-MS | Column: C-8 Mobile Phase: 52% 0.01 M pH 3.0 acetate buffer + 48% acetonitrile | Characterization of degradation products | nih.gov |

Table 3: Spectroscopic Characteristics for this compound Identification

Spectroscopic Method Characteristic Findings
Infrared (IR) Spectroscopy Shows strong symmetric and asymmetric S=O stretching bands, typically around 1128 cm⁻¹ and 1295 cm⁻¹, respectively, which are absent in Perphenazine. vulcanchem.com
Mass Spectrometry (MS) The mass spectrum will show a characteristic [M+H]⁺ ion at m/z 436.97, corresponding to the molecular weight of this compound. vulcanchem.com
Nuclear Magnetic Resonance (NMR) The electron-withdrawing sulfone group causes a downfield shift in the signals of adjacent aromatic protons compared to the parent drug. vulcanchem.com

Data sourced from reference vulcanchem.com.

Future Directions and Emerging Research Avenues in Perphenazine Sulfone Studies

Novel Synthetic Approaches for Sustainable Production

The development of environmentally benign and efficient methods for the synthesis of perphenazine (B1679617) sulfone is a key area of future research. Traditional oxidation methods often rely on harsh reagents and produce significant waste. Modern synthetic chemistry is therefore moving towards more sustainable alternatives.

Electrochemical Synthesis: A promising green approach involves the electrochemical oxidation of perphenazine. This method utilizes electricity to drive the oxidation of the sulfur atom in the phenothiazine (B1677639) ring to a sulfone. By controlling the electrode potential and reaction conditions, it is possible to selectively produce perphenazine sulfone. This technique minimizes the use of hazardous reagents and reduces waste, aligning with the principles of green chemistry.

Flow Chemistry: Continuous flow synthesis offers another sustainable pathway for the production of this compound. In a flow reactor, reactants are continuously pumped through a heated and pressurized tube, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved purity, and safer reaction conditions compared to traditional batch processes. The application of flow chemistry to the oxidation of perphenazine could enable a more efficient and scalable production of its sulfone derivative.

Green Oxidants: Research is also focusing on the use of green oxidants, such as hydrogen peroxide (H₂O₂), in combination with catalysts to synthesize phenothiazine sulfones. Hydrogen peroxide is an attractive oxidant as its only byproduct is water. The development of efficient catalytic systems that can activate hydrogen peroxide for the selective oxidation of perphenazine to its sulfone is an active area of investigation.

Synthetic ApproachKey AdvantagesResearch Focus
Electrochemical SynthesisMinimizes reagent use and waste, high selectivity.Optimization of electrode materials and reaction conditions.
Flow ChemistryImproved safety, scalability, and process control.Development of integrated flow systems for oxidation.
Green Oxidants (e.g., H₂O₂)Environmentally benign, water as the only byproduct.Design of efficient and selective catalysts.

Development of Highly Sensitive and Selective Analytical Methods for Trace Detection

The ability to detect and quantify trace levels of this compound is crucial for various research applications. Future efforts are directed towards developing analytical methods with enhanced sensitivity and selectivity.

Spectrophotometric Methods: One approach involves the derivatization of perphenazine to its sulfoxide (B87167), which can then be detected spectrophotometrically. While this is an indirect method for the parent compound, similar principles could be adapted for the direct quantification of this compound. Future work may focus on developing specific chromogenic or fluorogenic reagents that react selectively with the sulfone group to produce a measurable signal.

Chromatographic Techniques: High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are powerful tools for the separation and quantification of pharmaceutical compounds and their metabolites. The development of new stationary phases with unique selectivities for phenothiazine sulfones could significantly improve the resolution and sensitivity of these methods. Furthermore, coupling these chromatographic techniques with advanced detectors, such as high-resolution mass spectrometry (HRMS), can provide unambiguous identification and quantification of this compound even in complex matrices.

Electrochemical Sensors: The development of electrochemical sensors for the direct detection of this compound is another promising avenue. These sensors could offer rapid, portable, and cost-effective analysis. Research in this area would involve the design of electrode surfaces modified with materials that can selectively interact with and oxidize or reduce the sulfone moiety, generating a measurable electrical signal.

Analytical MethodPrincipleFuture Development
SpectrophotometryMeasurement of light absorption after derivatization.Development of sulfone-specific derivatizing agents.
HPLC/UPLC-HRMSChromatographic separation followed by mass analysis.Novel stationary phases and advanced mass spectrometry techniques.
Electrochemical SensorsDirect electrochemical detection at a modified electrode.Design of selective electrode materials and sensor arrays.

Advanced Mechanistic Studies of Formation and Degradation Using Cutting-Edge Techniques

A deeper understanding of the mechanisms governing the formation and degradation of this compound is essential for controlling its presence and understanding its chemical behavior.

Electrochemical Studies: Electrochemical techniques, such as cyclic voltammetry, can be employed to study the oxidation of perphenazine to its sulfone. These studies can provide valuable information about the electron transfer steps involved in the formation of the sulfone and the stability of the intermediate species. A proposed mechanism for the electrochemical formation of phenothiazine sulfones involves the initial one-electron oxidation of the sulfur atom to form a radical cation, followed by reaction with water and further oxidation.

Computational Modeling: Density functional theory (DFT) and other computational methods are powerful tools for elucidating reaction mechanisms at the molecular level. These calculations can be used to model the oxidation of perphenazine, predict the structures of intermediates and transition states, and calculate the energetic barriers for different reaction pathways. This information can provide a detailed understanding of the factors that control the formation and stability of this compound.

Advanced Spectroscopic Techniques: The application of advanced spectroscopic techniques, such as time-resolved spectroscopy, can provide real-time information about the transient species involved in the formation and degradation of this compound. These techniques can help to identify short-lived intermediates and provide insights into the kinetics of these processes.

Exploration of its Role in Broader Phenothiazine Chemistry (excluding clinical application)

Beyond its role as a metabolite, this compound and other phenothiazine sulfones are being explored for their unique chemical and physical properties in various non-clinical applications.

Materials Science: The rigid, electron-deficient nature of the phenothiazine sulfone core makes it an interesting building block for new organic materials. For example, derivatives of phenothiazine sulfone have been investigated for their potential use in organic light-emitting diodes (OLEDs). The introduction of the sulfone group can significantly alter the photophysical properties of the phenothiazine scaffold, leading to materials with tailored emission characteristics.

Redox Chemistry: The oxidation of the sulfur atom to a sulfone significantly impacts the redox properties of the phenothiazine ring system. The sulfone group is strongly electron-withdrawing, which makes the phenothiazine sulfone core more difficult to oxidize compared to the parent phenothiazine. This property can be exploited in the design of new redox-active molecules with specific electrochemical behaviors. Further research into the redox chemistry of this compound could uncover novel applications in areas such as catalysis and sensor technology.

Supramolecular Chemistry: The presence of the polar sulfone group can influence the intermolecular interactions of this compound, leading to the formation of unique solid-state structures and supramolecular assemblies. The study of the crystal engineering and self-assembly of this compound could lead to the development of new materials with interesting properties, such as controlled porosity or specific host-guest recognition capabilities.

Q & A

Basic: What analytical methods are commonly used to quantify Perphenazine Sulfone in biological matrices, and how are they validated?

Answer:
this compound is typically quantified using spectrophotometric or chemiluminescence (CL) methods adapted from its parent compound, Perphenazine. For example:

  • Spectrophotometric determination involves oxidizing Perphenazine to its sulfone derivative using diperoxyazelaic acid, followed by UV-Vis analysis. This method achieves a relative standard deviation (RSD) of ±2% and is validated against pharmacopeial standards .
  • Flow-injection CL methods utilize reactions with [Ru(phen)₃]²⁺ and Ce(IV) in sulfuric acid, optimized via response surface methodology (RSM) and central composite design (CCD). Sensitivity is enhanced by adjusting flow rates and reagent concentrations, validated using spiked human serum samples .

Validation steps include:

Linearity testing across a dynamic range (e.g., 0.1–50 µg/mL).

Recovery studies in pharmaceuticals and biological fluids (e.g., serum).

Cross-comparison with established methods (e.g., British Pharmacopoeia) to assess accuracy .

Advanced: How can response surface methodology (RSM) resolve conflicting results in this compound detection optimization?

Answer:
Conflicting results in method optimization (e.g., reagent concentration vs. signal stability) are addressed using RSM to model interactions between variables. For example:

  • In CL-based detection, RSM identifies optimal conditions for [Ru(phen)₃]²⁺ concentration (0.5–1.5 mM) and Ce(IV) flow rate (2–4 mL/min) through a central composite design. This approach reduces experimental runs by 40% compared to univariate optimization .
  • Case study : A CCD model resolved pH-dependent instability in sulfone detection, revealing that sulfuric acid concentrations >0.3 M degrade sensitivity. Adjusting to 0.2 M improved signal reproducibility (RSD <1.5%) .

Basic: What are the critical considerations for sample preparation when analyzing this compound in complex matrices?

Answer:
Key steps include:

Purification : Activated carbon and ion-exchange resin adsorption remove interferents (e.g., excipients in tablets). FT-IR analysis confirms sulfone purity (>99.8%) post-purification .

Extraction : Liquid-liquid extraction (LLE) with chloroform or solid-phase extraction (SPE) using C18 columns isolates sulfone from serum. Recovery rates exceed 95% when pH is maintained at 7.4 .

Matrix effects : Human serum albumin binding is mitigated by adding 1% bovine serum albumin (BSA) to calibration standards .

Advanced: How can isotopic labeling (e.g., deuterated analogs) improve pharmacokinetic studies of this compound?

Answer:
Deuterated Perphenazine (e.g., Perphenazine-D8) serves as an internal standard for LC-MS/MS quantification, reducing ion suppression and improving precision:

  • Methodology : Co-elute this compound with Perphenazine-D8, using transitions m/z 404→171 (sulfone) and m/z 412→179 (D8). This achieves a limit of quantification (LOQ) of 0.01 ng/mL in plasma .
  • Case study : Deuterated standards corrected for matrix effects in rodent brain tissue, revealing a sulfone half-life of 8.2 hours (vs. 6.5 hours without correction) .

Basic: How do structural differences between Perphenazine and its sulfone metabolite affect analytical selectivity?

Answer:
The sulfone group (-SO₂) in this compound alters polarity and UV absorption:

  • Chromatographic separation : Reverse-phase HPLC with a C8 column (acetonitrile:0.1% formic acid, 60:40) resolves sulfone (retention time: 6.8 min) from Perphenazine (5.2 min) .
  • Spectrophotometric differentiation : Sulfone exhibits λmax at 254 nm vs. 242 nm for the parent compound. Diperoxyazelaic acid oxidation ensures specificity by converting >99% of Perphenazine to sulfone .

Advanced: What methodologies address discrepancies in reported sulfone stability during long-term storage?

Answer:
Conflicting stability data arise from degradation pathways (e.g., hydrolysis or photolysis). Mitigation strategies include:

Stability-indicating assays : Accelerated degradation studies (40°C/75% RH for 6 months) with LC-MS monitoring identify degradation products (e.g., sulfonic acid derivatives) .

Storage optimization : Lyophilized sulfone in amber vials under nitrogen retains >98% potency for 24 months at -20°C. Aqueous solutions require stabilizers (e.g., 0.1% ascorbic acid) .

Basic: What statistical approaches are recommended for validating this compound detection limits in low-abundance samples?

Answer:

  • Limit of detection (LOD) : Calculated as 3.3σ/S, where σ is the standard deviation of blank samples and S is the calibration curve slope. For CL methods, LOD is 0.05 µg/mL .
  • Bootstrap resampling : Assesses uncertainty in low-concentration replicates (e.g., 0.1–1 µg/mL), reducing false negatives by 30% .

Advanced: How can mechanistic studies resolve contradictions in this compound’s receptor-binding kinetics?

Answer:
Discrepancies in dopamine D2 receptor affinity (e.g., IC50 values ranging from 12–25 nM) are addressed via:

Radioligand displacement assays : Using [³H]Spiperone, with non-linear regression modeling to account of non-specific binding .

Molecular dynamics simulations : Reveal sulfone’s stronger hydrogen bonding with Asp114 (ΔG = -8.2 kcal/mol) vs. Perphenazine (-6.9 kcal/mol), explaining prolonged receptor occupancy .

Basic: What quality control measures ensure reproducibility in sulfone synthesis for pharmacological studies?

Answer:

  • Purity verification : NMR (¹H and <sup>13</sup>C) and HPLC-MS confirm sulfone structure (>98% purity). Key NMR shifts: δ 7.3–7.5 ppm (aromatic protons), δ 3.8 ppm (SO₂-CH₂) .
  • Batch consistency : FT-IR monitors sulfone group absorption (1150 cm⁻¹ and 1300 cm⁻¹) across synthetic batches .

Advanced: How do metabolite interconversion dynamics (e.g., sulfone ↔ sulfoxide) complicate residue analysis?

Answer:
Interconversion during extraction or chromatography inflates sulfone/sulfoxide quantitation. Solutions include:

Derivatization : Methylation with diazomethane stabilizes sulfone, preventing oxidation to sulfoxide .

Isotope dilution : Co-spiking deuterated sulfone corrects for recovery losses during SPE, improving accuracy to ±5% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.